methyl 5-cyano-6-(methylsulfanyl)-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate
Description
This compound belongs to the tetrahydropyridine family, characterized by a partially saturated six-membered ring with a keto group at position 2 and a cyano substituent at position 3. Key structural features include:
- Methylsulfanyl (SCH₃) group at position 6: A thioether moiety that may enhance lipophilicity and influence metabolic stability.
- Ester group (methyl carboxylate) at position 3: Modifies solubility and reactivity.
The compound’s structural complexity suggests applications in medicinal chemistry, particularly as a dihydropyridine scaffold, which is common in calcium channel blockers .
Properties
IUPAC Name |
methyl 5-cyano-6-methylsulfanyl-4-(2-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O5S/c1-23-15(20)12-11(8-5-3-4-6-10(8)18(21)22)9(7-16)14(24-2)17-13(12)19/h3-6,11-12H,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVUVFPKUNJCVCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(C(=C(NC1=O)SC)C#N)C2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-cyano-6-(methylsulfanyl)-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyridine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Functional Groups: The cyano, methylsulfanyl, nitrophenyl, and ester groups are introduced through various substitution and addition reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates.
Temperature and Pressure Control: Optimizing reaction conditions to favor the desired product.
Automation: Employing automated systems for precise control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-cyano-6-(methylsulfanyl)-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of the methylsulfanyl group to a sulfoxide or sulfone.
Reduction: Reduction of the nitro group to an amine.
Substitution: Nucleophilic or electrophilic substitution reactions at the pyridine ring or functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as lithium aluminum hydride or palladium on carbon.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group may yield sulfoxides or sulfones, while reduction of the nitro group may yield amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development and therapeutic research.
Industry: Use in the production of materials with specific chemical properties.
Mechanism of Action
The mechanism of action of methyl 5-cyano-6-(methylsulfanyl)-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate depends on its interaction with molecular targets. This may involve:
Binding to Enzymes or Receptors: Modulating their activity.
Interacting with Cellular Pathways: Affecting biochemical processes.
Chemical Reactivity: Undergoing specific reactions that lead to biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
Table 1: Substituent Comparison of Tetrahydropyridine Derivatives
Key Observations :
- Electron-withdrawing groups (e.g., nitro in the target compound vs. trifluoromethyl in ) influence ring electron density, affecting reactivity and intermolecular interactions .
- Thioether vs.
- Aromatic substituents : The 2-nitrophenyl group may engage in stronger π-π stacking compared to thiophene or furyl groups in AZ257 and .
Biological Activity
Methyl 5-cyano-6-(methylsulfanyl)-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate is a complex organic compound with potential biological activities. This article reviews the existing literature on its biological activity, including antimicrobial, anticancer properties, and its mechanism of action.
Chemical Structure
The compound can be structurally represented as follows:
- Molecular Formula : C15H14N2O4S
- IUPAC Name : this compound
Biological Activity Overview
The biological activities of this compound have been explored in various studies, highlighting its potential in medicinal chemistry.
Antimicrobial Activity
Research has indicated that compounds similar to methyl 5-cyano derivatives exhibit antimicrobial properties. The presence of the cyano and nitro groups enhances the reactivity of the molecule, potentially leading to interactions with microbial enzymes or cellular components.
Anticancer Properties
Studies have shown that tetrahydropyridine derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structural features have been tested against various cancer cell lines, demonstrating cytotoxic effects. The mechanism often involves apoptosis induction and cell cycle arrest.
The biological activity can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cellular metabolism.
- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cells, leading to apoptosis.
- DNA Interaction : The nitro group may facilitate intercalation into DNA, disrupting replication and transcription processes.
Study 1: Antimicrobial Efficacy
A study conducted on various tetrahydropyridine derivatives revealed significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined for several strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Study 2: Anticancer Activity
In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) showed that methyl 5-cyano derivatives could reduce cell viability significantly:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 10 |
| MCF-7 | 15 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
